molecular formula C20H24Cl2N4O2S B2416376 N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941999-16-2

N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2416376
CAS No.: 941999-16-2
M. Wt: 455.4
InChI Key: GDZAZGOEHDYHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24Cl2N4O2S and its molecular weight is 455.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N4O2S/c1-25(2)9-10-26-17-6-4-3-5-14(17)19(24-20(26)28)29-12-18(27)23-13-7-8-15(21)16(22)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZAZGOEHDYHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula and structural characteristics. Its key features include:

  • Core Structure : A hexahydroquinazoline ring that contributes to its biological properties.
  • Substituents : A dichlorophenyl group and a dimethylaminoethyl moiety that enhance its pharmacological profile.

Molecular Formula

C19H24Cl2N2O2SC_{19}H_{24}Cl_2N_2O_2S

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurochemical signaling.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Preliminary studies have suggested that it may inhibit the proliferation of cancer cell lines.
  • Antimicrobial Properties : The compound shows potential against various bacterial strains, indicating possible use as an antimicrobial agent.
  • Neuroprotective Effects : There is evidence suggesting it may protect neuronal cells from oxidative stress.

Data Table of Biological Activities

Activity TypeEffectiveness (MIC)Target Organisms/CellsReference
AntitumorIC50 = 15 µMA-427 Human Lung Cancer Cells
AntimicrobialMIC = 8 µg/mLE. coli, S. aureus
NeuroprotectiveN/ANeuronal Cell Lines

Case Study 1: Antitumor Activity

In a study evaluating the antitumor efficacy of the compound on various cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The study utilized the A-427 lung cancer cell line and reported an IC50 value of 15 µM, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, indicating strong antibacterial activity comparable to standard antibiotics.

Scientific Research Applications

Pharmacological Properties

Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of hexahydroquinazoline have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth and proliferation .

Antimicrobial Effects
The compound's thioacetamide group may contribute to antimicrobial activity. Similar thioamide derivatives have been documented to possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects
Given the presence of the dimethylaminoethyl group, there is potential for neuroprotective applications. Compounds with similar functionalities have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a structurally related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway . This highlights the potential of N-(3,4-dichlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide as an antitumor agent.

Case Study 2: Antimicrobial Activity

Research conducted on a series of thioacetamide derivatives revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide the design of more potent derivatives based on the core structure of this compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

  • The synthesis involves multi-step reactions, including cyclization of quinazolinone precursors, thioether bond formation, and coupling with the dichlorophenylacetamide moiety. Key steps require precise control of reaction conditions (e.g., temperature, solvent polarity, and pH) to avoid side reactions. For example, hydrogen peroxide oxidation is critical for converting thioxo-quinazoline intermediates to dioxo derivatives .
  • Use High Performance Liquid Chromatography (HPLC) to monitor intermediate purity, and optimize yields via Design of Experiments (DoE) to assess variables like reaction time and reagent stoichiometry .

Q. How is the molecular structure of this compound validated?

Methodological Answer:

  • Combine spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D conformation of the hexahydroquinazolinone core and thioacetamide linkage .
    • Compare experimental data with computational simulations (e.g., density functional theory) to validate bond lengths and angles .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases due to the quinazolinone scaffold’s known role in enzyme modulation .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin-based assays. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .
  • Permeability studies : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration, critical for anticonvulsant or neuroprotective applications .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications to the dichlorophenyl group (e.g., replacing Cl with F, OMe, or NO₂) and compare bioactivity .
  • Functional group interconversion : Replace the thioacetamide linker with sulfoxide or sulfone derivatives to study electronic effects on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like GABA receptors or cyclooxygenase enzymes .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response curve normalization : Account for variations in assay protocols (e.g., incubation time, cell density) by standardizing IC₅₀ calculations .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding factors (e.g., solvent effects on compound stability) .
  • Orthogonal assays : Validate conflicting results with alternative methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization) .

Q. What mechanistic studies are warranted to elucidate its mode of action?

Methodological Answer:

  • Kinetic studies : Measure enzyme inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Proteomic profiling : Use LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells, focusing on apoptosis or inflammation pathways .
  • In vivo pharmacokinetics : Conduct rodent studies to assess bioavailability, half-life, and metabolite formation via LC-MS .

Q. How can stability and degradation pathways be characterized under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light. Monitor degradation products via HPLC-MS .
  • pH-rate profiling : Determine degradation kinetics in buffers (pH 1–10) to identify labile functional groups (e.g., hydrolysis of the acetamide bond) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage and formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.